molecular formula C11H21NO5 B2420811 4-{[(Tert-butoxy)carbonyl](methyl)amino}-3-hydroxy-2-methylbutanoic acid CAS No. 1824153-33-4

4-{[(Tert-butoxy)carbonyl](methyl)amino}-3-hydroxy-2-methylbutanoic acid

Cat. No. B2420811
CAS RN: 1824153-33-4
M. Wt: 247.291
InChI Key: DBICMCWEONDXFD-UHFFFAOYSA-N
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Description

“4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid” is a chemical compound with a molecular formula of C11H21NO5 . It has a molecular weight of 247.29 . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H21NO5/c1-7(9(14)15)8(13)6-12(5)10(16)17-11(2,3)4/h7-8,13H,6H2,1-5H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 247.29 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved papers.

Scientific Research Applications

Synthesis Applications

4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid and related compounds are pivotal in various synthesis applications. For instance, they are used in the synthesis of carbonyl-containing peroxides through alkylation and subsequent oxidation processes (Vostres et al., 2013). Another example is the utilization of similar compounds for substitutions and chain elongations in chiral synthesis processes, leading to enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).

Medicinal Chemistry

In the field of medicinal chemistry, these compounds are instrumental. An example includes their use in the design of renin inhibitory peptides, where they act as transition-state analogues to inhibit human plasma renin (Thaisrivongs et al., 1987). Additionally, they have been applied in the synthesis of Polo-box domain-binding peptides, demonstrating their potential in signal transduction-directed therapies (Liu et al., 2009).

Organic Chemistry and Catalysis

In organic chemistry, these compounds play a role in the synthesis of various amino acids and their derivatives, such as in the diastereoselective alkylation processes for fluorinated amino acids (Laue et al., 2000). They are also used in the study of enzyme-catalyzed reactions and as substrates for gamma-aminobutyric acid aminotransferase (Silverman et al., 1986).

Environmental and Biotechnological Applications

In environmental science, these compounds are analyzed in microbial methods, particularly in the study of sulfur-dependent anaerobic archaea, which has implications for understanding extreme environments (Rimbault et al., 1993). They are also significant in biotechnology, as seen in their use for the asymmetric synthesis of unsaturated β-amino acid derivatives (Davies et al., 1997).

Polymer Science

In polymer science, these compounds are utilized in the development of environmentally benign copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid, highlighting their importance in sustainable materials research (Tsai et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-hydroxy-2-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-7(9(14)15)8(13)6-12(5)10(16)17-11(2,3)4/h7-8,13H,6H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBICMCWEONDXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN(C)C(=O)OC(C)(C)C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Tert-butoxy)carbonyl](methyl)amino}-3-hydroxy-2-methylbutanoic acid

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